4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan
CAS No.: 195433-00-2
Cat. No.: VC8030930
Molecular Formula: C30H22N2O3
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 195433-00-2 |
|---|---|
| Molecular Formula | C30H22N2O3 |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | (4R)-4-phenyl-2-[6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C30H22N2O3/c1-3-9-19(10-4-1)25-17-33-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)35-27(21)23)30-32-26(18-34-30)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2/t25-,26-/m0/s1 |
| Standard InChI Key | YNAUPJHAAOZVLV-UHFFFAOYSA-N |
| SMILES | C1C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
| Canonical SMILES | C1C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a dibenzo[b,d]furan scaffold substituted at the 4- and 6-positions with (R)-4-phenyl-4,5-dihydrooxazol-2-yl groups. The dibenzofuran core consists of two fused benzene rings bridged by an oxygen atom, while each oxazoline ring introduces a five-membered heterocycle containing nitrogen and oxygen . The (R)-configuration at the 4-position of each oxazoline ring is critical for the compound’s stereochemical properties, as illustrated by its IUPAC name:
.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 195433-00-2 | |
| Molecular Formula | ||
| Molecular Weight | 458.5 g/mol | |
| SMILES | C1C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| InChIKey | YNAUPJHAAOZVLV-UIOOFZCWSA-N |
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of 4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan involves multi-step organic reactions. A plausible route includes:
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Dibenzofuran Core Formation: Cyclization of biphenyl ether derivatives under acidic conditions to construct the dibenzofuran backbone.
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Oxazoline Ring Installation: Nucleophilic substitution or coupling reactions to attach pre-synthesized (R)-4-phenyl-4,5-dihydrooxazole units to the 4- and 6-positions of the dibenzofuran
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